molecular formula C9H17NO3 B13159382 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol

6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol

Cat. No.: B13159382
M. Wt: 187.24 g/mol
InChI Key: PQODLCDIQLBCHS-UHFFFAOYSA-N
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Description

6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol is a chemical compound with the molecular formula C₉H₁₇NO₃ It is characterized by a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a 1,4-dioxepan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol typically involves the reaction of cyclopropylamine with a suitable precursor that contains the 1,4-dioxepan ring. One common method involves the use of a Mannich reaction, where cyclopropylamine reacts with formaldehyde and a compound containing the 1,4-dioxepan ring under acidic conditions . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-amine
  • 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-carboxylic acid

Uniqueness

6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol is unique due to its specific combination of a cyclopropyl group and a 1,4-dioxepan ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

6-[1-(aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol

InChI

InChI=1S/C9H17NO3/c10-5-8(1-2-8)9(11)6-12-3-4-13-7-9/h11H,1-7,10H2

InChI Key

PQODLCDIQLBCHS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2(COCCOC2)O

Origin of Product

United States

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